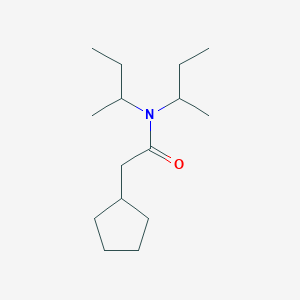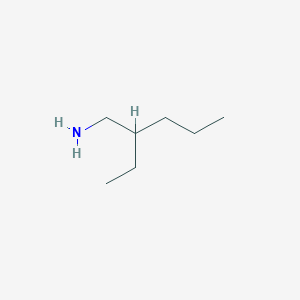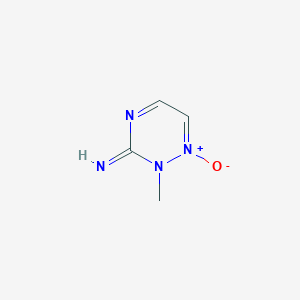
ethyl N'-(cyclohexylideneamino)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N’-(cyclohexylideneamino)carbamimidothioate is an organic compound with a complex structure that includes a cyclohexylideneamino group and a carbamimidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-(cyclohexylideneamino)carbamimidothioate typically involves the reaction of ethyl carbamimidothioate with cyclohexylideneamine. This reaction can be carried out under mild conditions, often at room temperature, using a base such as triethylamine (Et3N) to facilitate the reaction . The process is generally efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of ethyl N’-(cyclohexylideneamino)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Ethyl N’-(cyclohexylideneamino)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl N’-(cyclohexylideneamino)carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and protein labeling studies .
Vergleich Mit ähnlichen Verbindungen
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can be compared with other similar compounds, such as:
Ethyl carbamimidothioate: A simpler compound with similar reactivity but lacking the cyclohexylideneamino group.
Cyclohexylideneamine: Another related compound that shares the cyclohexylideneamino moiety but lacks the carbamimidothioate group.
N-ethylmaleimide: A compound with similar reactivity towards thiols and amines but with a different structural framework
Eigenschaften
CAS-Nummer |
92734-78-6 |
|---|---|
Molekularformel |
C9H17N3S |
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
ethyl N'-(cyclohexylideneamino)carbamimidothioate |
InChI |
InChI=1S/C9H17N3S/c1-2-13-9(10)12-11-8-6-4-3-5-7-8/h2-7H2,1H3,(H2,10,12) |
InChI-Schlüssel |
ZFGIUVNFGDVQOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=NN=C1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


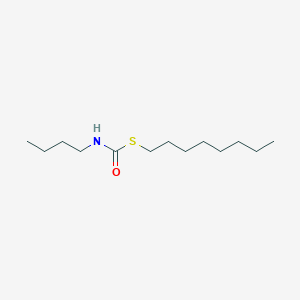
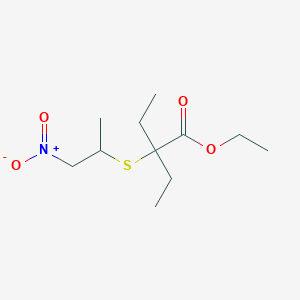
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)


